molecular formula C11H8O3 B160212 3-Acetylcoumarin CAS No. 3949-36-8

3-Acetylcoumarin

Cat. No.: B160212
CAS No.: 3949-36-8
M. Wt: 188.18 g/mol
InChI Key: CSPIFKKOBWYOEX-UHFFFAOYSA-N
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Description

3-Acetylcoumarin is a structurally modified coumarin derivative characterized by an acetyl group (-COCH₃) at the 3-position of the coumarin scaffold. It is synthesized via the Knoevenagel condensation of salicylaldehyde with ethyl acetoacetate in the presence of a catalyst such as piperidine, yielding a pale-yellow crystalline product with a reported melting point of 148–150°C . Its structure is confirmed by spectroscopic techniques, including distinct signals in ¹H NMR (e.g., acetyl protons at δ 2.73 ppm and aromatic protons at δ 7.33–8.52 ppm) and ¹³C NMR (carbonyl carbon at δ 195.7 ppm) . The acetyl group enhances electrophilicity at the β-carbon, making it a versatile intermediate for synthesizing diverse derivatives through substitutions, condensations, or cycloadditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetylcoumarin can be synthesized through various methods. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization . Another method includes the reaction of coumarin with acetyl chloride in the presence of a Lewis acid catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of solvents like chloroform and catalysts such as piperidine .

Chemical Reactions Analysis

Types of Reactions: 3-Acetylcoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted coumarin derivatives, which have significant biological and industrial applications .

Scientific Research Applications

Medicinal Applications

3-Acetylcoumarin exhibits significant pharmacological properties, making it a candidate for drug development.

Anticancer Activity

Research has demonstrated that this compound and its derivatives possess anticancer properties through various mechanisms:

  • Mechanisms of Action : These compounds can inhibit cell proliferation, induce apoptosis, and affect cell cycle regulation. For instance, studies show that this compound derivatives can arrest cancer cells in the S phase and increase pro-apoptotic factors while decreasing anti-apoptotic factors .
  • Case Study : A study by Musa et al. revealed that certain derivatives exhibited selective cytotoxicity against HeLa cancer cells with an IC50 value of 6.75 µM, indicating their potential as effective anticancer agents .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is relevant for treating neurodegenerative disorders such as Parkinson's disease.

  • Mechanism : The compound acts as a reversible and selective MAO-B inhibitor, showcasing its potential in managing neurological conditions .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored extensively.

  • Broad-Spectrum Activity : It has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Chemical Synthesis Applications

This compound serves as a building block in synthetic organic chemistry.

Synthesis of Derivatives

It is used to synthesize a variety of bioactive compounds through reactions such as:

  • Three-Component Reactions : Utilizing eco-friendly catalysts to create new coumarin derivatives linked to heterocycles like thiazoles and thiadiazoles, which exhibit promising biological activities .

Building Block for Heterocycles

The compound is also employed in the synthesis of complex heterocyclic systems that have applications in pharmaceuticals and materials science .

Material Science Applications

In addition to biological applications, this compound is utilized in materials science.

  • Fluorescent Sensors : It is used in developing sensors for detecting metal ions and environmental pollutants due to its fluorescent properties.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to related compounds:

CompoundAnticancer ActivityMAO InhibitionAntimicrobial Activity
This compoundHighYesModerate
3-BromoacetylcoumarinModerateNoHigh
4-MethylcoumarinLowYesModerate

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Structural and Functional Modifications

3-Acetylcoumarin Oxadiazoles

  • Structure : Incorporation of oxadiazole rings (5-membered heterocycles with two nitrogen atoms) at the acetyl group.
  • Synthesis : Condensation of this compound with hydrazides or aryl aldehydes, followed by cyclization .
  • Bioactivity :
    • Antimicrobial : Compound 5c,d exhibit MIC values comparable to imipenem against S. aureus .
    • Antioxidant : DPPH radical scavenging activity (IC₅₀ = 18–25 µM) surpasses Trolox (IC₅₀ = 30 µM) .

3-Bromoacetylcoumarin

  • Structure : Bromine atom replaces the acetyl methyl group.
  • Synthesis : Bromination of this compound using bromine or N-bromosuccinimide .
  • Applications : Serves as a reactive intermediate for nucleophilic substitutions (e.g., with thiourea to form thiazoles) .

3-Cinnamoylcoumarin (Chalcone Derivatives)

  • Structure : Extended conjugation via α,β-unsaturated ketone linkage.
  • Synthesis : Aldol condensation of this compound with aromatic aldehydes .
  • Bioactivity :
    • α-Glucosidase Inhibition : Derivatives like 3a–v show IC₅₀ values of 24–125 µM, significantly lower than the parent compound (IC₅₀ = 150,000 µM) .

Schiff Bases and Hydrazones

  • Structure : C=N linkage formed by reacting this compound with hydrazides or amines .
  • Bioactivity: Anticancer: Schiff base 3ACOH exhibits GI₅₀ = 20.4 µg/mL against HeLa cells with low toxicity to normal cells . Antioxidant: DPPH scavenging activity (IC₅₀ = 12–28 µM) comparable to ascorbic acid .

Comparative Analysis of Properties

Table 1: Structural and Functional Comparison

Compound Key Functional Group Synthesis Method Notable Bioactivity Reference
This compound -COCH₃ Knoevenagel condensation Intermediate for derivatives
Oxadiazole Derivatives Oxadiazole ring Cyclization with hydrazides Antimicrobial (MIC = 4–8 µg/mL)
Bromoacetylcoumarin -COCH₂Br Bromination Precursor for thiazole synthesis
Chalcone Derivatives α,β-unsaturated ketone Aldol condensation α-Glucosidase inhibition (IC₅₀ = 24–125 µM)
Schiff Bases -C=N- Condensation with hydrazides Anticancer (GI₅₀ = 20–44 µg/mL)

Biological Activity

3-Acetylcoumarin is a derivative of coumarin, a natural compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic, antimicrobial, antioxidant, and enzyme inhibitory properties.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the Perkin reaction and the Pechmann condensation. The general synthesis involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base, typically yielding high purity and yield rates .

Cytotoxic Activity

Research has demonstrated that this compound exhibits non-cytotoxic properties against certain cancer cell lines. In a study evaluating its effects on MDA-MB-231 (estrogen receptor-negative) and MCF-7 (estrogen receptor-positive) breast cancer cell lines, it was found that this compound did not induce significant cytotoxicity at concentrations up to 100 μM (CC50 > 100 μM) compared to control cells . This suggests that while it may not be effective as a standalone anticancer agent, it could serve as a scaffold for developing more potent derivatives.

Enzyme Inhibition

This compound has shown promising results as an inhibitor of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. Specific derivatives of this compound have been identified as reversible and selective inhibitors of MAO-B, indicating potential therapeutic applications in treating conditions such as Parkinson's disease .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various pathogens. A study reported that certain derivatives displayed significant antibacterial activity against Staphylococcus aureus, comparable to standard antibiotics like imipenem. The minimal inhibitory concentrations (MICs) for these compounds suggest their potential as effective antimicrobial agents .

Antioxidant Properties

Antioxidant activity is another critical aspect of this compound's biological profile. The compound has been evaluated using the DPPH radical scavenging assay, where it exhibited notable free radical scavenging capabilities. Some derivatives demonstrated higher antioxidant activity than others, highlighting the importance of structural modifications in enhancing this property .

Summary of Biological Activities

Activity Findings
Cytotoxicity Non-cytotoxic against MDA-MB-231 and MCF-7 cell lines (CC50 > 100 μM) .
MAO Inhibition Selective MAO-B inhibitors; potential for neuroprotective therapies .
Antimicrobial Effective against S. aureus with MIC comparable to imipenem .
Antioxidant Significant DPPH radical scavenging activity; varies by derivative structure .

Case Studies

  • Cytotoxicity Study : In vitro assays were conducted on breast cancer cell lines to assess the cytotoxic effects of synthesized this compound derivatives. Results indicated no significant cytotoxicity, leading researchers to explore other biological activities instead .
  • Enzyme Inhibition Research : A study focused on the MAO inhibitory effects of various coumarin derivatives found that some exhibited high selectivity for MAO-B, suggesting their potential use in treating neurological disorders .
  • Antimicrobial Testing : Novel derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria, demonstrating superior efficacy against S. aureus compared to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-acetylcoumarin, and how are reaction conditions optimized?

  • This compound is synthesized via Claisen-Schmidt condensation, where coumarin derivatives react with aromatic aldehydes in the presence of catalysts (e.g., piperidine) and solvents like ethanol or chloroform . Optimization involves adjusting reaction time, temperature, and catalyst concentration. For example, ultrasonic techniques can enhance reaction efficiency by reducing time and improving yield . Characterization via FT-IR and ¹H NMR confirms product purity and structural integrity .

Q. How can researchers characterize this compound derivatives, and which analytical techniques are most reliable?

  • Key techniques include:

  • FT-IR spectroscopy : Identifies functional groups (e.g., acetyl, carbonyl) .
  • ¹H/¹³C NMR : Confirms molecular structure and substituent positions .
  • Melting point analysis : Validates purity (e.g., 119–122°C for pure this compound) .
  • Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns .

Q. What are the foundational pharmacological properties of this compound?

  • This compound exhibits enzyme inhibition (e.g., human monoamine oxidase (HMAO)), antimicrobial activity, and neuroprotective effects . For preliminary studies, researchers conduct in vitro assays using purified enzymes or bacterial cultures to assess inhibition kinetics or growth suppression .

Advanced Research Questions

Q. How can reaction mechanisms of this compound-derived compounds be elucidated?

  • Advanced methods include:

  • Kinetic studies : Monitor reaction rates under varying conditions (e.g., pH, temperature) to infer mechanisms .
  • Computational modeling : Density Functional Theory (DFT) calculations predict transition states and intermediates .
  • Isotopic labeling : Track atom migration in reactions (e.g., ¹³C-labeled acetyl groups) .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

  • Address discrepancies by:

  • Replicating experiments : Ensure consistency in protocols (e.g., enzyme assay buffer composition, cell lines) .
  • Statistical validation : Use ANOVA or t-tests to compare datasets and identify outliers .
  • Meta-analysis : Aggregate results from multiple studies to identify trends .

Q. How can researchers design experiments to study this compound’s interaction with HMAO enzymes?

  • A robust approach includes:

  • Enzyme kinetics : Measure IC₅₀ values and inhibition type (competitive/non-competitive) using purified HMAO and substrates like kynuramine .
  • Molecular docking : Predict binding modes using software like AutoDock .
  • Crystallography : Resolve enzyme-ligand structures via X-ray diffraction .

Q. What methodologies ensure reproducibility in synthesizing this compound-based heterocycles?

  • Best practices:

  • Detailed protocols : Specify solvent purity, catalyst ratios, and purification steps (e.g., column chromatography) .
  • Cross-lab validation : Collaborate with independent labs to verify results .
  • Open data sharing : Publish raw spectral data and synthetic procedures in repositories .

Q. How can computational tools enhance the design of this compound derivatives for targeted drug discovery?

  • Integrate:

  • QSAR models : Correlate structural features (e.g., substituent electronegativity) with bioactivity .
  • ADMET prediction : Assess pharmacokinetic properties (absorption, toxicity) using tools like SwissADME .
  • Virtual screening : Prioritize derivatives with high docking scores against therapeutic targets .

Q. What are the challenges in interpreting cytotoxicity data for this compound derivatives?

  • Mitigate issues by:

  • Standardizing assays : Use validated cell lines (e.g., HEK-293, HepG2) and controls (e.g., doxorubicin) .
  • Dose-response curves : Establish LD₅₀/EC₅₀ values across multiple concentrations .
  • Mechanistic studies : Link cytotoxicity to pathways like apoptosis (e.g., caspase-3 activation) .

Q. Methodological Resources

  • Ethical compliance : Declare ethics approvals (e.g., for studies involving human serum or animal models) and adhere to journal guidelines for data reporting .
  • Data collection : Use standardized questionnaires or checklists to minimize bias in observational or interview-based studies .
  • Literature review : Prioritize peer-reviewed sources from databases like PubMed or SciFinder, avoiding non-academic platforms (e.g., ) .

Properties

IUPAC Name

3-acetylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c1-7(12)9-6-8-4-2-3-5-10(8)14-11(9)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPIFKKOBWYOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192627
Record name 3-Acetylcoumarin
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Molecular Weight

188.18 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3949-36-8
Record name 3-Acetylcoumarin
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Record name 3949-36-8
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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